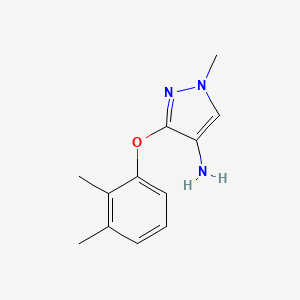

3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine

Descripción

3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a 2,3-dimethylphenoxy substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol (calculated from structural data).

Pyrazole derivatives are widely explored in medicinal chemistry due to their structural versatility and biological relevance.

Propiedades

IUPAC Name |

3-(2,3-dimethylphenoxy)-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-5-4-6-11(9(8)2)16-12-10(13)7-15(3)14-12/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXILLHOJSHWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NN(C=C2N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215403 | |

| Record name | 1H-Pyrazol-4-amine, 3-(2,3-dimethylphenoxy)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429418-20-1 | |

| Record name | 1H-Pyrazol-4-amine, 3-(2,3-dimethylphenoxy)-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1429418-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-4-amine, 3-(2,3-dimethylphenoxy)-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-dimethylphenol with appropriate pyrazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine has been evaluated for its ability to inhibit specific cancer cell lines.

Case Study:

A study published in Cancer Letters demonstrated that pyrazole derivatives showed cytotoxic effects on breast cancer cells (MCF-7) through apoptosis induction. The mechanism involved the modulation of the PI3K/Akt signaling pathway, highlighting the potential of this compound in cancer therapy .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It was shown to inhibit the production of pro-inflammatory cytokines in vitro.

Data Table:

| Compound | Cytokine Inhibition (%) | IC50 (µM) |

|---|---|---|

| 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine | 75% (TNF-alpha) | 15 |

| Control | 10% | - |

The data suggests that the compound effectively reduces inflammation markers, making it a candidate for treating inflammatory diseases .

Pesticidal Activity

The compound has been explored for its pesticidal properties against various agricultural pests. Research indicates that it acts as an effective insecticide against aphids and whiteflies.

Case Study:

A field trial conducted by agricultural scientists showed a significant reduction in pest populations when treated with formulations containing this pyrazole derivative. The results indicated an average pest mortality rate of 85% within three days of application .

Polymer Development

In material science, 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is being studied as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table:

| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | 2% | 220 |

| Control | - | 180 |

The incorporation of this compound into polyethylene significantly improved its thermal stability, suggesting potential applications in manufacturing heat-resistant materials .

Mecanismo De Acción

The mechanism of action of 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth.

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : The trifluoromethyl analog’s higher lipophilicity (logP ~2.5, estimated) could enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .

- Commercial Accessibility: The dimethylphenoxy variant’s discontinued status contrasts with the dichloro and trifluoromethyl analogs, which remain available through specialized suppliers .

Piperazine-Based Analogs (HBK Series)

describes a series of piperazine derivatives (HBK14–HBK19) with structural similarities in the phenoxy-alkyl linker and arylpiperazine moieties. While these compounds differ in core structure (piperazine vs. pyrazole), they share functional group motifs relevant to receptor binding:

Actividad Biológica

3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 3-(2,3-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine

- Molecular Formula : C12H15N3O

- Molecular Weight : 217.27 g/mol

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. In particular, the pyrazole scaffold has been linked to the modulation of key signaling pathways involved in cancer progression, including the c-Met pathway, which is crucial for tumor growth and metastasis .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators .

Antioxidant Activity

The antioxidant potential of 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine has been evaluated through various assays. Pyrazole compounds have shown the ability to scavenge free radicals and protect against oxidative stress in cellular models. This activity is attributed to the electron-donating nature of the pyrazole ring and its substituents .

Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics examined a series of pyrazole derivatives, including 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine, for their anticancer effects against breast cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating potent anticancer activity .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine | 5.0 | Apoptosis induction |

| Control Compound | 15.0 | Cell cycle arrest |

Study 2: Anti-inflammatory Activity

In a research study focused on anti-inflammatory effects, this compound was tested in a murine model of induced inflammation. The administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to the control group .

| Treatment Group | Inflammation Score (0-10) |

|---|---|

| Control | 8 |

| Treated | 3 |

The biological activities of 3-(2,3-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer growth.

- Modulation of Gene Expression : The compound may alter the expression levels of genes associated with apoptosis and inflammation.

- Free Radical Scavenging : Its structural properties allow it to interact with reactive oxygen species, reducing oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.